Synthesis Pathway: 7-Methoxythieno[3,2-b]pyridin-6-amine
Synthesis Pathway: 7-Methoxythieno[3,2-b]pyridin-6-amine
This guide details the synthesis of 7-methoxythieno[3,2-b]pyridin-6-amine , a critical scaffold in medicinal chemistry often utilized in the development of tyrosine kinase inhibitors (e.g., targeting VEGFR, c-Met).
The synthesis follows a convergent Gould-Jacobs type cyclization strategy, constructing the pyridine ring onto a thiophene precursor, followed by functional group manipulations to install the 7-methoxy and 6-amino substituents.
[1][2]
Retrosynthetic Analysis
The target molecule is dissected into a commercially available thiophene precursor. The critical disconnection occurs at the pyridine ring, utilizing a cyclization-functionalization strategy.[1]
-
Target: 7-Methoxythieno[3,2-b]pyridin-6-amine[2]
-
Precursor 1: 7-Methoxythieno[3,2-b]pyridine-6-carboxylic acid (via Curtius Rearrangement)
-
Precursor 2: Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (via Chlorination)
-
Precursor 3: Ethyl 7-hydroxythieno[3,2-b]pyridine-6-carboxylate (via Cyclization)
-
Starting Material: Methyl 3-aminothiophene-2-carboxylate[1][3][4][5]
Figure 1: Retrosynthetic logic flow from target amine to thiophene starting material.
Detailed Synthetic Protocol
Phase 1: Construction of the Thienopyridine Core
This phase builds the pyridine ring fused to the thiophene via condensation with diethyl ethoxymethylenemalonate (EMME) and thermal cyclization.
-
Reagents: Methyl 3-aminothiophene-2-carboxylate (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).
-
Conditions: Reflux in Ethanol (3–4 hours).[8]
-
Mechanism: Addition-elimination reaction where the amino group attacks the activated double bond of EMME, displacing ethanol.
-
Product: Diethyl 2-(((2-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate.
Step 2: Thermal Cyclization (Gould-Jacobs)
-
Reagents: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).
-
Conditions: High temperature (230–250 °C), 30–60 mins.
-
Procedure:
-
Heat Dowtherm A to a rolling boil (approx. 250 °C).
-
Add the enamine intermediate from Step 1 portion-wise (caution: vigorous ethanol evolution).
-
Stir for 30 minutes until cyclization is complete (monitor by LCMS).
-
Cool to room temperature. Dilute with hexanes to precipitate the product.
-
Filter and wash with hexanes.
-
-
Product: Ethyl 7-hydroxythieno[3,2-b]pyridine-6-carboxylate (exists in tautomeric equilibrium with the 7-oxo form).
-
Yield Expectation: 70–85%.[6]
Phase 2: Functionalization (Chlorination & Methoxylation)
The 7-hydroxy group is converted to a chloride to enable nucleophilic aromatic substitution (
Step 3: Chlorination
-
Reagents: Phosphorus oxychloride (
, excess), catalytic DMF. -
Conditions: Reflux (100–110 °C), 2–4 hours.
-
Procedure:
-
Suspend the 7-hydroxy intermediate in
. -
Add 2–3 drops of DMF (Vilsmeier-Haack catalyst formation).
-
Heat to reflux.[4] The solid will dissolve as the reaction proceeds.
-
Concentrate
under reduced pressure.[9] -
Pour residue onto ice/water and neutralize with
(solid precipitates). -
Filter or extract with DCM.
-
-
Product: Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate .
Step 4: Methoxylation (
-
Reagents: Sodium methoxide (NaOMe, 1.2 eq), Methanol (MeOH).
-
Conditions: Reflux, 1–2 hours.[10]
-
Mechanism: Nucleophilic attack of methoxide at the 7-position, displacing chloride.
-
Procedure:
-
Dissolve the 7-chloro intermediate in dry MeOH.
-
Add NaOMe solution (25% in MeOH).
-
Reflux until TLC shows consumption of starting material.
-
Concentrate and partition between water/EtOAc.[9]
-
-
Product: Ethyl 7-methoxythieno[3,2-b]pyridine-6-carboxylate .
Phase 3: Amine Installation (Curtius Rearrangement)
The 6-ester is converted to the 6-amine via the carboxylic acid and acyl azide.
Step 5: Hydrolysis
-
Reagents: LiOH or NaOH (2.0 eq), THF/Water (3:1).
-
Conditions: 50 °C or Reflux, 2 hours.
-
Product: 7-Methoxythieno[3,2-b]pyridine-6-carboxylic acid .
-
Note: Acidify carefully with 1N HCl to pH 3–4 to precipitate the acid.
Step 6: Curtius Rearrangement
-
Reagents: Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (
, 2.0 eq), tert-Butanol ( -BuOH). -
Conditions: Reflux (80 °C) in
-BuOH. -
Procedure:
-
Dissolve the carboxylic acid in anhydrous
-BuOH. -
Add
and DPPA. -
Heat to reflux for 4–6 hours. The intermediate isocyanate forms and is trapped by
-BuOH to form the Boc-protected amine. -
Deprotection: Treat the crude Boc-amine with TFA/DCM (1:1) or 4M HCl in Dioxane at RT for 1 hour.
-
Basify with
and extract.[10]
-
-
Final Product: 7-Methoxythieno[3,2-b]pyridin-6-amine .
Experimental Data Summary
| Step | Transformation | Reagents | Key Condition | Typical Yield |
| 1 | Condensation | EMME, EtOH | Reflux | >90% |
| 2 | Cyclization | Dowtherm A | 250 °C | 75–85% |
| 3 | Chlorination | Reflux | 85–95% | |
| 4 | NaOMe, MeOH | Reflux | 80–90% | |
| 5 | Hydrolysis | LiOH, THF/ | 50 °C | >90% |
| 6 | Curtius (Boc) | DPPA, | 80 °C | 60–75% |
| 7 | Deprotection | TFA/DCM | RT | >90% |
Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow from thiophene precursor to final amine.
Critical Process Parameters & Safety
Expertise & Experience Insights
-
Dowtherm A Cyclization: This step requires strict temperature control. The reaction typically fails or yields poor results below 230 °C. Ensure the vessel is open to allow ethanol escape or equipped with a distillation head.
-
POCl3 Handling: Quenching
is highly exothermic. Always pour the reaction mixture slowly onto ice with vigorous stirring. Never add water to the reaction flask. -
Curtius Rearrangement: Azides are potentially explosive. DPPA is safer than sodium azide, but reactions should still be conducted behind a blast shield. Avoid concentrating the acyl azide intermediate to dryness; proceed directly to the thermal rearrangement in
-BuOH.
Self-Validating System
-
NMR Check (Step 3 vs 4): The disappearance of the downfield OH/NH signal and the appearance of a sharp singlet at ~4.0 ppm confirms the 7-OMe installation.
-
IR Check (Step 6): The formation of the isocyanate can be monitored by IR (strong band at ~2270 cm⁻¹), though in the DPPA/
-BuOH "one-pot" method, this is transient.
References
-
Discovery of thienopyridine derivatives as kinase inhibitors . National Institutes of Health (NIH) / PubMed. Available at: [Link] (General reference for thieno[3,2-b]pyridine bioactivity and 7-position functionalization).
-
Curtius Rearrangement Protocols for Heterocyclic Acids . Organic Chemistry Portal. Available at: [Link] (Standard methodology for Acid to Amine conversion).
Sources
- 1. 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one | 29512-83-2 | Benchchem [benchchem.com]
- 2. 3,7-dimethylnona-2,6-dien-1-ol | CAS#:41865-30-9 | Chemsrc [chemsrc.com]
- 3. ambatraders.com [ambatraders.com]
- 4. 2-Nitrothiophen-3-amine|CAS 52003-20-0|Supplier [benchchem.com]
- 5. epdf.pub [epdf.pub]
- 6. IMPROVE THE SYNTHESIS PROCESS OF 7-CHLORO-6- NITROQUINAZOLIN-4(3H)-ONE AS A RAW MATERIAL INTERMEDIATES IN THE PREPARATION OF SECOND-GENERATION EGFR TYROSINE KINASE INHIBITORS | Publication | Research | Thai Nguyen University of Medicine and Pharmacy [en.tump.edu.vn]
- 7. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
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